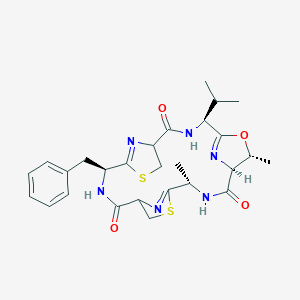![molecular formula C15H12F3NO2 B040104 N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 113389-03-0](/img/structure/B40104.png)
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFA-OH, is a chemical compound used in scientific research for its ability to inhibit the activity of certain enzymes and proteins.
Wirkmechanismus
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation and changes in gene expression. N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the activity of other enzymes and proteins, such as phosphodiesterases and carbonic anhydrases.
Biochemical and physiological effects:
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein it is targeting. For example, inhibition of HDACs by N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other biological processes. However, N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can also have off-target effects and may not be suitable for all experimental systems. Additionally, N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are many potential future directions for research involving N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and other enzymes targeted by N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. Another area of research is the identification of new targets for N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide and other similar compounds. Finally, N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide and related compounds may have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Synthesemethoden
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by the addition of hydroxylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is commonly used in scientific research as a tool to study the activity of enzymes and proteins that play a role in various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has also been used to study the role of HDACs in cancer and other diseases.
Eigenschaften
CAS-Nummer |
113389-03-0 |
|---|---|
Produktname |
N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Molekularformel |
C15H12F3NO2 |
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
N-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12F3NO2/c1-10-5-2-3-8-13(10)14(20)19(21)12-7-4-6-11(9-12)15(16,17)18/h2-9,21H,1H3 |
InChI-Schlüssel |
ZVFLYTXWLUCXRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC(=C2)C(F)(F)F)O |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC(=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




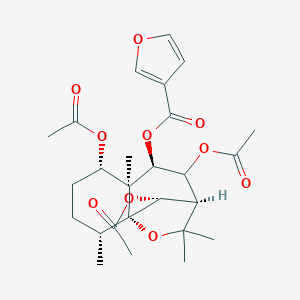
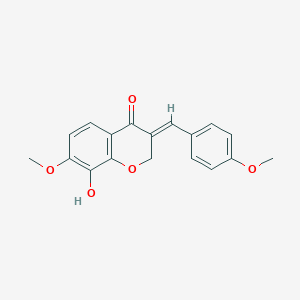

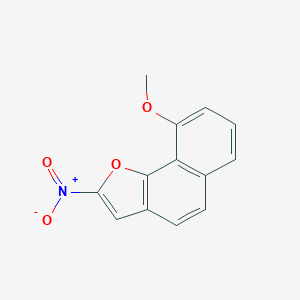
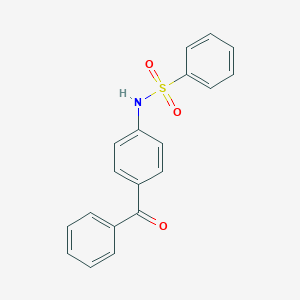
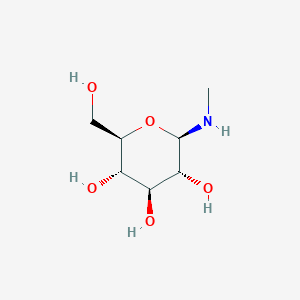
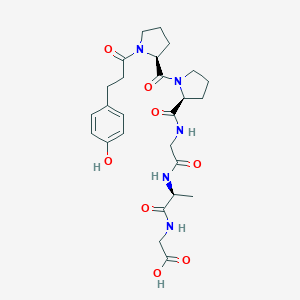

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
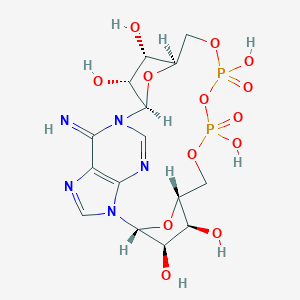
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
